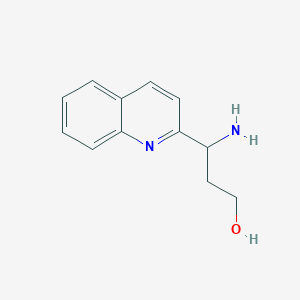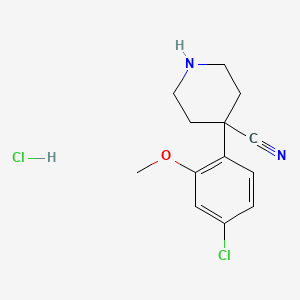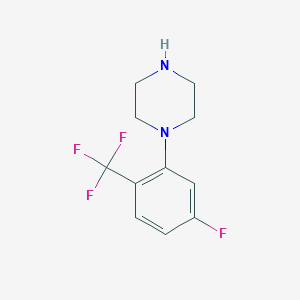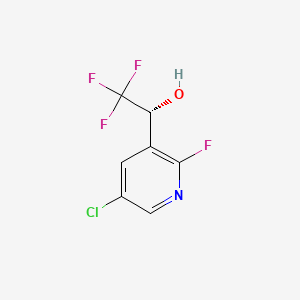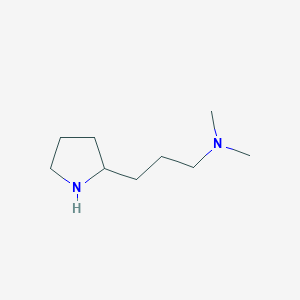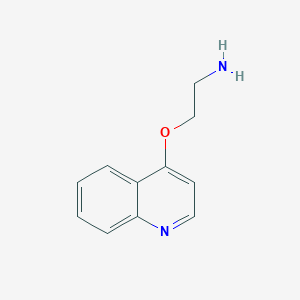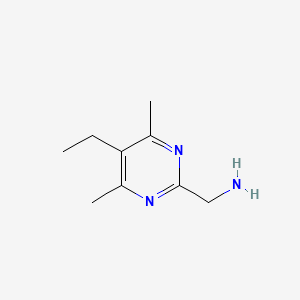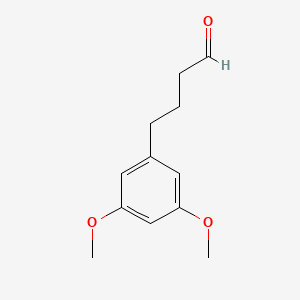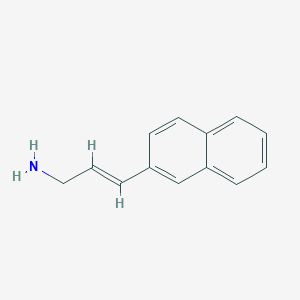
3-(Naphthalen-2-yl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Naphthalen-2-yl)prop-2-en-1-amine is an organic compound with the molecular formula C13H13N It features a naphthalene ring attached to a prop-2-en-1-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of naphthalene-2-carbaldehyde with allylamine in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Naphthalen-2-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Naphthyl ketones or aldehydes.
Reduction: Saturated amines.
Substitution: Various substituted amines and derivatives.
Applications De Recherche Scientifique
3-(Naphthalen-2-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 3-(Naphthalen-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(4-Amino-phen-yl)-3-(naphthalen-2-yl)prop-2-en-1-one: A chalcone derivative with similar structural features.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a naphthalene ring and similar functional groups.
Uniqueness
3-(Naphthalen-2-yl)prop-2-en-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13N |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
(E)-3-naphthalen-2-ylprop-2-en-1-amine |
InChI |
InChI=1S/C13H13N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-8,10H,9,14H2/b4-3+ |
Clé InChI |
VDVQQKYYGQCMKR-ONEGZZNKSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)/C=C/CN |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)
